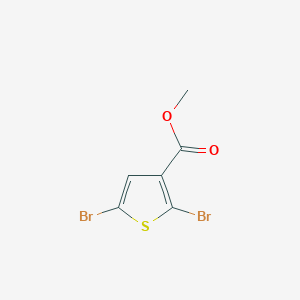![molecular formula C16H19N3O2 B1375775 叔丁基1-苯基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-羧酸酯 CAS No. 1395493-13-6](/img/structure/B1375775.png)
叔丁基1-苯基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-羧酸酯
描述
Tert-butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (TPDPC) is an organometallic compound that has recently been studied for its potential applications in a variety of scientific research fields. TPDPC has been found to have unique properties that make it attractive for use in the laboratory, including its low toxicity, low odor, and low volatility. In addition, TPDPC is a relatively stable compound and has been found to be non-irritating and non-toxic in lab experiments.
科学研究应用
氢键和分子结构
吡唑中的氢键
研究表明,与叔丁基1-苯基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-羧酸酯类似的分子形成各种氢键结构。这些结构包括通过N-H...O和C-H...O氢键形成的链和片层,以及π-π堆叠相互作用,突出了该化合物在研究分子相互作用和晶体工程中的潜力 (Castillo, Abonía, Cobo, & Glidewell, 2009).
吡唑的结构分析
另一项研究重点关注吡唑衍生物的结构分析,揭示了它们的分子构象和氢键模式。这些信息对于理解这些化合物在材料科学和制药等各种应用中的行为至关重要 (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
合成应用和化学反应
有机催化合成
最近的一项研究探索了与叔丁基1-苯基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-羧酸酯在结构上相关的化合物的有机催化合成。这项研究有助于理解合成途径和开发新的药物和有机材料 (Hozjan et al., 2023).
化学反应性和合成
另一项研究调查了炔酰胺叔丁基N-乙炔基-N-苯基氨基甲酸酯在1,3-偶极环加成反应中与C-羧甲基-N-苯基亚硝胺的反应性。此类研究提供了对类似吡唑衍生物的反应性和潜在合成应用的见解 (González et al., 2013).
作用机制
Target of Action
Tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is primarily targeted towards deubiquitylating enzymes (DUBs) and/or desumoylating enzymes . In particular, it inhibits ubiquitin C-terminal hydrolase 7 or ubiquitin specific peptidase 7 (USP7) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA damage response .
Mode of Action
The compound interacts with its targets, DUBs and/or desumoylating enzymes, by binding to their active sites, thereby inhibiting their activity . This inhibition results in the accumulation of ubiquitinated proteins, leading to the disruption of cellular processes .
Biochemical Pathways
The inhibition of DUBs and desumoylating enzymes by Tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins in the cell. The compound’s action disrupts this system, leading to the accumulation of ubiquitinated proteins and affecting various downstream cellular processes .
Result of Action
The molecular and cellular effects of Tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate’s action include the disruption of protein degradation, alteration of the cell cycle, and interference with DNA damage response . These effects can lead to the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment .
生化分析
Biochemical Properties
tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitylating enzymes (DUBs) and desumoylating enzymes, which are crucial in the regulation of protein degradation and post-translational modifications . The nature of these interactions often involves the inhibition of enzyme activity, thereby affecting the stability and function of target proteins.
Cellular Effects
tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression profiles and metabolic flux . These effects are critical in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in metabolic pathways and organ function . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions are essential for understanding the compound’s impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various tissues, where it may accumulate or be metabolized . These processes are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-10-12-9-17-19(14(12)11-18)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSEDUVLKLHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856746 | |
| Record name | tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-13-6 | |
| Record name | tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



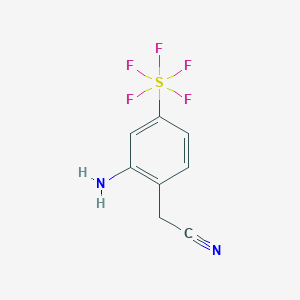
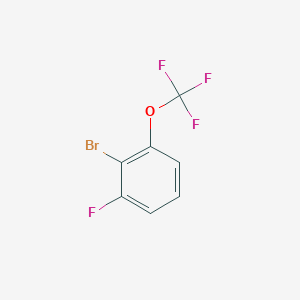
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
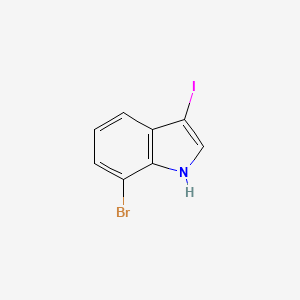
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

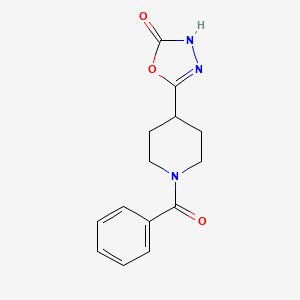
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)


